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molecular formula C9H11BrN2O B8566327 N-[2-(5-bromopyridin-2-yl)ethyl]acetamide

N-[2-(5-bromopyridin-2-yl)ethyl]acetamide

Cat. No. B8566327
M. Wt: 243.10 g/mol
InChI Key: IKQBRTHQSDTBMR-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

A mixture of 200 mg (1.00 mmol) 2-(5-bromopyridin-2-yl)ethanamine, 86.6 μL (1.09 mmol) pyridine and 2 mL DCM is charged with 103 μL (1.09 mmol) acetic anhydride and stirred at r.t. over night. The mixture is treated with saturated aq. NaHCO3 solution and extracted with DCM. The organic layer is dried with Na2SO4 and the solvent is evaporated in vacuo.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
86.6 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH2:10])=[N:6][CH:7]=1.N1C=CC=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH:10][C:17](=[O:19])[CH3:18])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CCN
Name
Quantity
86.6 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
103 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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